molecular formula C13H13ClN4O B2685125 (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1285497-63-3

(E)-N'-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2685125
CAS RN: 1285497-63-3
M. Wt: 276.72
InChI Key: FZRLIXPDGAKPIH-CXUHLZMHSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the carbohydrazide group suggests potential reactivity and the possibility of forming hydrogen bonds. The chlorophenyl group could contribute to the compound’s lipophilicity and potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound, as with other pyrazoles, likely contributes significantly to its properties and reactivity. The aromatic pyrazole ring, the polar carbohydrazide group, and the lipophilic chlorophenyl group could all influence how this compound interacts with other substances and biological systems .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The carbohydrazide group might be particularly reactive, possibly undergoing condensation reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbohydrazide group and the lipophilic chlorophenyl group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been studied for its crystal structure . Researchers have used single-crystal X-ray diffraction to analyze its structure . This kind of analysis can provide valuable insights into the physical properties of the compound, which can be useful in various fields of research, such as materials science and solid-state physics.

Reactivity Studies

The compound’s reactivity properties have been explored using Conceptual Density Functional Theory (CDFT) . Understanding the reactivity of a compound is crucial in fields like synthetic chemistry, where reactions need to be carefully controlled to achieve the desired products.

Design and Development of New Materials

The detailed description of the structure and properties of the compound provides valuable insights into the design and development of new materials involving 1,2,4-triazole systems . This could be particularly useful in the development of new pharmaceuticals or materials with specific desirable properties.

Study of Intermolecular Interactions

The compound’s crystal structure analysis has been supplemented by a Hirshfeld surfaces analysis . This approach visualizes and quantifies intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment.

Energy Framework Calculations

The concept of energy framework calculations was utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal . This can be particularly useful in the study of crystal packing and the prediction of physical properties.

Aromatic Character and Stacking Ability Evaluation

The aromatic character and stacking ability of the compound were also evaluated . This information can be particularly useful in the design of materials for electronic applications, where π-stacking interactions can play a crucial role.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole derivatives have been studied for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this substance .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Studies could investigate its reactivity, its potential biological activities, and its physical and chemical properties .

properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-8-7-12(17-15-8)13(19)18-16-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,17)(H,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRLIXPDGAKPIH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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